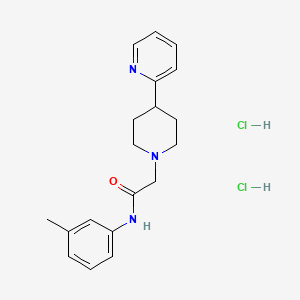

2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

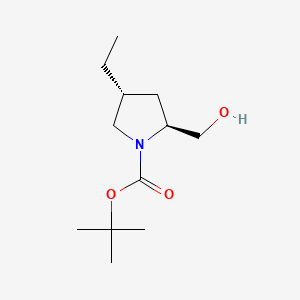

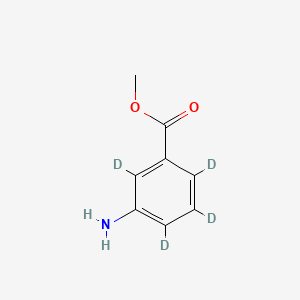

2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride, or 2PPD, is an organic compound used in scientific research for its wide range of applications. It is a member of the piperidine family, and its structure consists of a piperidine ring attached to an acetamide group, with a m-tolyl group attached to the nitrogen atom. 2PPD has been used in a variety of research applications due to its ability to interact with a variety of biological systems.

Aplicaciones Científicas De Investigación

Memory Enhancement Studies

Research has explored the synthesis and potential applications of compounds similar to 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride in the context of cognitive enhancement. For instance, a study by Li Ming-zhu focused on the synthesis of a related compound and investigated its effects on memory in mice. The compound was prepared using 2-ethyl-pyridine and evaluated using a swimming maze test, indicating potential memory-enhancing effects (Li Ming-zhu, 2008).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

Another study identified a compound with a structure closely related to 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This enzyme is implicated in various diseases involving ACAT-1 overexpression. The study's findings suggest potential therapeutic applications for conditions related to ACAT-1 activity (K. Shibuya et al., 2018).

Coordination Complex Formation

E. Klimova and colleagues investigated the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes. This research highlights the compound's potential in forming complex molecular structures, which could have implications in materials science and coordination chemistry (E. Klimova et al., 2013).

Alzheimer's Disease Research

Tarana Umar and collaborators synthesized a series of compounds, including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, which showed significant potential as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation, both of which are key targets in Alzheimer's disease research. These compounds' ability to inhibit these critical processes in Alzheimer's pathology underscores the potential research applications of similar compounds in neurodegenerative disease research (Tarana Umar et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of A 412997 dihydrochloride is the dopamine D4 receptor . This receptor is a G protein-coupled receptor activated by dopamine . It plays a crucial role in cognition, Parkinson’s disease, and addictive behaviors .

Mode of Action

A 412997 dihydrochloride acts as a selective agonist for the dopamine D4 receptor . It has Ki values of 12 and 7.9 nM for the rat and human receptors, respectively . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.

Pharmacokinetics

A 412997 dihydrochloride is able to rapidly cross the blood-brain barrier following systemic administration . This property is crucial for its action on the central nervous system. It is soluble in water to 100 mM, which may influence its absorption and distribution . .

Result of Action

The activation of the dopamine D4 receptor by A 412997 dihydrochloride has been shown to improve short-term memory and cognitive properties in rodent models . This suggests potential applications in the treatment of cognitive disorders.

Action Environment

The action of A 412997 dihydrochloride can be influenced by various environmental factors. For instance, its ability to cross the blood-brain barrier suggests that factors affecting this barrier could impact the compound’s efficacy . Additionally, its solubility in water suggests that hydration levels could potentially influence its bioavailability . .

Propiedades

IUPAC Name |

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.2ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGNSSHMCNBHQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1347744-96-0 |

Source

|

| Record name | 1347744-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-bta-,7-bta-,7a-alpha-)]-(9CI)](/img/no-structure.png)

![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)

![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)

![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)